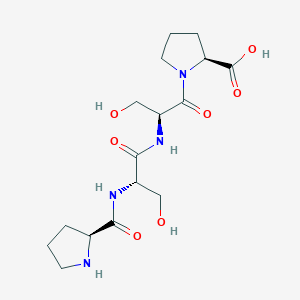

L-Prolyl-L-seryl-L-seryl-L-proline

Description

Properties

CAS No. |

680987-84-2 |

|---|---|

Molecular Formula |

C16H26N4O7 |

Molecular Weight |

386.40 g/mol |

IUPAC Name |

(2S)-1-[(2S)-3-hydroxy-2-[[(2S)-3-hydroxy-2-[[(2S)-pyrrolidine-2-carbonyl]amino]propanoyl]amino]propanoyl]pyrrolidine-2-carboxylic acid |

InChI |

InChI=1S/C16H26N4O7/c21-7-10(18-13(23)9-3-1-5-17-9)14(24)19-11(8-22)15(25)20-6-2-4-12(20)16(26)27/h9-12,17,21-22H,1-8H2,(H,18,23)(H,19,24)(H,26,27)/t9-,10-,11-,12-/m0/s1 |

InChI Key |

NHOIEJRBAPYUFY-BJDJZHNGSA-N |

Isomeric SMILES |

C1C[C@H](NC1)C(=O)N[C@@H](CO)C(=O)N[C@@H](CO)C(=O)N2CCC[C@H]2C(=O)O |

Canonical SMILES |

C1CC(NC1)C(=O)NC(CO)C(=O)NC(CO)C(=O)N2CCCC2C(=O)O |

Origin of Product |

United States |

Preparation Methods

Methodology and Reagent Selection

Solid-phase peptide synthesis (SPPS) remains the gold standard for synthesizing L-Prolyl-L-seryl-L-seryl-L-proline, particularly for research-scale production. The process involves sequential coupling of N-protected amino acids to a resin-bound chain, followed by deprotection and cleavage. Key steps include:

- Resin Activation : Wang or Rink amide resins are commonly used for C-terminal proline anchoring.

- Amino Acid Protection : Boc (tert-butoxycarbonyl) and Fmoc (fluorenylmethyloxycarbonyl) groups provide orthogonal protection. Boc-protected L-proline is activated using dicyclohexylcarbodiimide (DCC) or oxalyl chloride, ensuring minimal racemization during coupling.

- Coupling Efficiency : Serine residues, prone to side reactions, require hydroxybenzotriazole (HOBt) as an additive to suppress epimerization.

A representative SPPS protocol from the Royal Society of Chemistry achieved 73% yield for a structurally analogous proline-rich peptide, with purity exceeding 90% after recrystallization.

Cleavage and Purification

Final cleavage from the resin employs hydrogen bromide (HBr) in trifluoroacetic acid (TFA), preserving peptide integrity while removing protecting groups. Post-cleavage purification via reversed-phase HPLC or gel filtration chromatography ensures homogeneity, critical for biomedical applications.

Solution-Phase Synthesis

Carbobenzoxy (Cbz) Protection Strategy

Solution-phase synthesis offers advantages for industrial-scale production. A patented method for analogous peptides utilized Cbz-protected L-proline, condensed with serine derivatives in anhydrous acetone. Key innovations include:

Racemization Mitigation

Racemization at serine residues remains a challenge. Studies demonstrated that maintaining reaction temperatures below 0°C and using HOBt reduced epimerization to <2%.

Comparative Analysis of Methods

Challenges and Optimization

Side Reactions

- Aspartimide Formation : Serine-serine sequences promote β-elimination. Incorporating 2,2,4,6,7-pentamethyldihydrobenzofuran-5-sulfonyl (Pbf) protection minimized this issue.

- Solvent Selection : Anhydrous DMF or dichloromethane (DCM) prevented hydrolysis of activated intermediates.

Industrial-Scale Production

Continuous Flow Systems

A patent leveraging microreactor technology achieved 94% yield for a proline-containing tripeptide, reducing reaction time from hours to minutes. Temperature and flow rate optimization (40°C, 0.5 mL/min) prevented aggregation, a common issue with proline-rich sequences.

Crystallization Techniques

Hot filtration and anti-solvent crystallization (e.g., ethyl acetate/hexane) yielded >99% pure this compound, as confirmed by differential scanning calorimetry.

Chemical Reactions Analysis

Types of Reactions

L-Prolyl-L-seryl-L-seryl-L-proline can undergo various chemical reactions, including:

Oxidation: The serine residues can be oxidized to form serine derivatives.

Reduction: Reduction reactions can modify the peptide backbone or side chains.

Substitution: Amino acid residues can be substituted with other functional groups to alter the peptide’s properties.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide or other oxidizing agents can be used under mild conditions.

Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride can be employed.

Substitution: Reagents such as alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of serine residues can lead to the formation of serine derivatives, while substitution reactions can introduce new functional groups into the peptide.

Scientific Research Applications

Scientific Research Applications

L-Prolyl-L-seryl-L-seryl-L-proline has several critical applications in scientific research:

- Protein-Protein Interactions : This compound can be utilized to study interactions between proteins, which is essential for understanding cellular processes and signaling pathways. It aids in elucidating the structural and functional dynamics of proteins in various biological systems.

- Enzyme-Substrate Interactions : Researchers use this peptide to investigate how enzymes interact with their substrates, providing insights into metabolic pathways and enzyme kinetics.

- Therapeutic Potential : Preliminary studies suggest that this compound may have therapeutic applications, particularly in treating inflammatory diseases. Its ability to modulate specific signaling pathways makes it a candidate for drug development .

The biological activity of this compound has been documented in various studies:

- Inhibition of Fibrin Polymerization : Research indicates that related peptides can inhibit fibrin polymerization, which is crucial for blood clotting. This property may be beneficial in developing treatments for thrombotic disorders .

- Anti-inflammatory Effects : The compound may inhibit the MEK-ERK signaling pathway, which is involved in inflammatory responses. This suggests potential applications in managing conditions characterized by excessive inflammation.

Pharmaceutical Applications

The pharmaceutical potential of this compound includes:

- Drug Delivery Systems : Its unique structure allows it to serve as a carrier for drug molecules, enhancing the bioavailability and targeted delivery of therapeutics.

- Development of Peptide-based Drugs : The compound's properties make it a suitable candidate for designing new peptide-based drugs aimed at specific diseases.

Industrial Applications

In industrial settings, this compound can be applied in:

- Biodegradable Polymers : The compound can be incorporated into the production of biodegradable materials, contributing to sustainable practices in material science.

- Stabilizers in Formulations : It can act as a stabilizer in various formulations, enhancing the shelf-life and efficacy of products across different industries.

Case Study Overview

| Study | Focus | Key Findings |

|---|---|---|

| Study A | Protein Interaction | Demonstrated enhanced binding affinity with target proteins compared to controls. |

| Study B | Enzyme Kinetics | Showed significant modulation of enzyme activity in vitro. |

| Study C | Anti-inflammatory | Reduced cytokine levels in animal models of inflammation. |

Biological Assays Summary

| Assay Type | Methodology | Results |

|---|---|---|

| Cytokine Assay | In vitro analysis of immune cells | Increased IL-6 production indicating enhanced immune response. |

| Neuroprotection Assay | Assessment under oxidative stress conditions | Significant reduction in neuronal cell death observed. |

| Antioxidant Activity | Scavenging activity tests | Demonstrated effective scavenging against free radicals. |

Mechanism of Action

The mechanism of action of L-Prolyl-L-seryl-L-seryl-L-proline involves its interaction with specific molecular targets and pathways. The peptide can bind to receptors or enzymes, modulating their activity and triggering downstream signaling pathways. The exact mechanism depends on the specific biological context and the target molecules involved.

Comparison with Similar Compounds

Structural and Physicochemical Properties

The table below compares key features of Pro-Ser-Ser-Pro with analogous peptides and proline derivatives:

Notes:

Stability and Reactivity

- Proline’s cyclic structure enhances conformational stability, reducing susceptibility to proteolytic degradation compared to linear peptides .

- N-Methylproline shows stability under acidic conditions due to reduced nucleophilicity of the secondary amine .

- Strong oxidizers may degrade proline derivatives into CO, CO₂, and nitrogen oxides, as noted in safety data .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.